6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles
Mechanism of Action
The mechanism of action of these compounds generally involves interaction with specific cellular targets, leading to modulation of certain biochemical pathways. The exact targets and pathways would depend on the specific substituents present in the pyrano[2,3-c]pyrazole molecule .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also be influenced by the specific chemical structure of the compound. Factors such as solubility, permeability, stability, and metabolic susceptibility play a crucial role in determining the bioavailability of the compound .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, presence of other substances, etc. These factors can affect the stability of the compound, its interaction with the target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method is the reaction of appropriate precursors such as 4-methoxyphenyl hydrazine, propyl acrylate, and phenyl isocyanide under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the production of a pure and consistent product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound has shown potential as a bioactive molecule with various biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound has potential medicinal applications due to its biological activity. It can be explored for its use in developing new drugs for treating various diseases, including cancer, inflammation, and microbial infections.
Industry
In the industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole
Uniqueness
6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific structural features, such as the presence of the propyl group and the 4-methoxyphenyl moiety. These features contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-7-19-21-20(15-10-12-17(28-2)13-11-15)18(14-24)22(25)29-23(21)27(26-19)16-8-5-4-6-9-16/h4-6,8-13,20H,3,7,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPARMRIXAFNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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